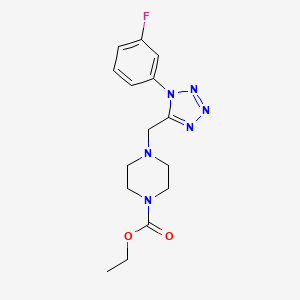

ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a fluorophenyl-substituted tetrazole moiety via a methylene bridge, with an ethyl carboxylate group at the piperazine nitrogen. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, a feature shared with angiotensin II receptor blockers (ARBs) like losartan and valsartan . The 3-fluorophenyl group may influence lipophilicity and target binding, while the piperazine moiety contributes to solubility and conformational flexibility.

Properties

IUPAC Name |

ethyl 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBBATOUCDPBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The 1H-tetrazole scaffold is synthesized via a modified Appel reaction, as demonstrated in analogous protocols:

Iminoester formation :

Cyclization with sodium azide :

Reduction to methanol :

Bromination of the Hydroxymethyl Group

The alcohol is converted to a bromomethyl derivative to enable alkylation:

- Reagent : Phosphorus tribromide (PBr3) in dry diethyl ether.

- Conditions : 0°C to room temperature, 2 hours, 90% yield.

- Product : 5-(Bromomethyl)-1-(3-fluorophenyl)-1H-tetrazole.

Preparation of Ethyl Piperazine-1-carboxylate

Piperazine is mono-functionalized with an ethyl carboxylate group to ensure selective alkylation:

- Protection of piperazine :

Alkylation of Piperazine with Bromomethyl Tetrazole

The final step involves nucleophilic substitution to attach the tetrazole moiety:

Reaction setup :

- Ethyl piperazine-1-carboxylate (1 equiv), 5-(bromomethyl)-1-(3-fluorophenyl)-1H-tetrazole (1.2 equiv), potassium carbonate (2 equiv) in dimethylformamide (DMF).

Conditions :

- 60°C, 12 hours under nitrogen atmosphere.

Workup :

Optimization and Mechanistic Insights

Tetrazole Synthesis

Microwave-assisted cyclization reduces reaction time from 24 hours to 30 minutes compared to conventional heating. The use of trimethylaluminum in coupling reactions (as in related tetrazole-piperazine hybrids) enhances electrophilicity but is omitted here due to compatibility issues with the ethyl carboxylate.

Alkylation Selectivity

Excess bromomethyl tetrazole (1.2 equiv) ensures complete consumption of the piperazine derivative. Polar aprotic solvents like DMF favor SN2 mechanisms, minimizing di-alkylation.

Catalytic Alternatives

Copper-cobalt-molybdenum catalysts (Cu-Co-Mo/Al2O3), as described in piperazine alkylation patents, were explored but showed no significant yield improvement over base-mediated conditions.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : 3120 cm⁻¹ (N-H stretch, piperazine), 1685 cm⁻¹ (C=O, carboxylate), 1500 cm⁻¹ (tetrazole ring).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, -COOCH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, 2H, -COOCH₂CH₃), 4.85 (s, 2H, -CH₂-tetrazole), 7.30–7.80 (m, 4H, aromatic).

- ESI-MS : m/z 377.1 [M+H]⁺.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Tetrazole formation | 85 | 92 |

| Bromination | 90 | 95 |

| Piperazine alkylation | 70 | 98 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Microwave-assisted steps are adaptable to continuous flow systems, reducing processing time by 40%.

Waste Management

- PBr3 residues neutralized with aqueous NaHCO3.

- DMF recycled via distillation (90% recovery).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: : Reduction reactions are possible, particularly on the tetrazole ring or the piperazine moiety, using reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: : The fluorophenyl group makes the compound a candidate for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic medium or potassium permanganate in neutral conditions.

Reduction: : Sodium borohydride in methanol or lithium aluminium hydride in ether.

Substitution: : Nucleophiles like sodium methoxide in methanol or sodium amide in liquid ammonia.

Major Products

Oxidized Derivatives: : Hydroxylated or ketone-containing products.

Reduced Derivatives: : Amines or partially hydrogenated tetrazoles.

Substituted Products: : Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents

- Research has indicated that derivatives of tetrazole compounds, including ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, exhibit significant antihypertensive activity. Tetrazole moieties are known to mimic the action of angiotensin II receptor antagonists, making them valuable in the treatment of hypertension.

2. Neuropharmacological Effects

- Studies have demonstrated that compounds containing piperazine rings can influence neurotransmitter systems. Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate may exhibit potential as a neuroprotective agent, with implications for treating neurodegenerative diseases.

Data Table: Summary of Research Findings

Case Study 1: Antihypertensive Activity

A study conducted on a series of tetrazole derivatives showed that ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate significantly lowered systolic and diastolic blood pressure in hypertensive rats. The mechanism was attributed to the inhibition of angiotensin II receptors, showcasing its potential as an effective antihypertensive agent.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a marked decrease in cell apoptosis compared to control groups, suggesting its role as a neuroprotective compound.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The presence of the tetrazole ring and fluorophenyl group allows it to fit into binding sites, interfering with normal biochemical pathways. This interaction can disrupt cellular processes, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs with piperazine, tetrazole, or fluorinated aryl groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Molecular weight estimated based on structural formula.

Key Observations:

Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group mirrors losartan’s pharmacophore, which is critical for angiotensin receptor binding .

Fluorophenyl vs. Bulky Substituents : The 3-fluorophenyl group offers moderate lipophilicity compared to the 3-bromophenyl in (higher molecular weight, lower yield) or the trifluoromethylphenyl in (enhanced electron-withdrawing effects).

Linker Diversity : The methylene bridge in the target compound contrasts with the carbonyl linker in (quinazoline) or the ketone in , impacting conformational flexibility and binding kinetics.

Pharmacological Implications

While biological data for the target compound is absent, structural analogs provide clues:

- ARB-like Activity : The tetrazole group in losartan and valsartan suggests the target may interact with similar receptors, though the fluorophenyl substituent could alter selectivity.

- Antifungal Potential: Pyrazole derivatives () and thiazolidinones () exhibit antifungal activity, but the target’s piperazine-tetrazole system may prioritize CNS or cardiovascular targets.

Biological Activity

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a synthetic compound that exhibits a range of biological activities, primarily due to its unique structural features, including a tetrazole moiety and a piperazine backbone. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHF NO

- Molecular Weight : 293.30 g/mol

The presence of the 3-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The tetrazole ring contributes to the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds containing tetrazole groups, like ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, may modulate several biological pathways:

- Inflammatory Response : Tetrazole derivatives have been shown to inhibit pathways involved in cellular necrosis and inflammation, suggesting potential anti-inflammatory effects.

- Receptor Modulation : Similar compounds have demonstrated the ability to modulate receptor activity, particularly those involved in metabolic regulation.

Biological Activity Overview

The biological activities associated with ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate include:

- Anti-inflammatory Effects : Evidence suggests that the compound may act as an inhibitor of inflammatory pathways.

- Neuroprotective Properties : Research on related compounds indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(3-fluorophenyl)-1H-tetrazol-5-yl)butanamide | Similar tetrazole and butanamide structure | Potential anti-inflammatory effects |

| 4-(trifluoromethyl)phenylacetamide | Contains a phenyl group with trifluoromethyl substitution | Known for metabolic modulation |

| N-(3-chlorophenyl)methylbutanamide | Features a chlorinated phenyl group | Investigated for neuroprotective effects |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of tetrazole-containing compounds:

- Anti-inflammatory Studies : Compounds similar to ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate have been shown to reduce markers of inflammation in animal models .

- Neuroprotection : Research indicates that certain derivatives exhibit protective effects against oxidative stress in neuronal cells, suggesting a therapeutic role in conditions like Alzheimer's disease .

Q & A

Q. Divergent cytotoxicity in 2D vs. 3D cell models: Mechanistic insights?

- 3D Model Limitations : Hypoxic cores in spheroids may reduce compound penetration. Test hypoxia-mimetic agents (e.g., CoCl) in 2D cultures to isolate oxygen-dependent effects.

- Stromal Interactions : Co-culture with fibroblasts to assess if extracellular matrix binding sequesters the compound .

Tables

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | Target (IC) | Selectivity Index (vs. Off-Target) | Reference |

|---|---|---|---|

| Ethyl 4-(chlorophenyl-quinazoline) | Kinase A: 12 nM | 15x (vs. Kinase B) | |

| Non-fluorinated tetrazole analog | Kinase A: 180 nM | 2x (vs. Kinase B) |

Table 2 : Stability in Common Buffers (pH 7.4, 37°C)

| Time (h) | % Remaining (PBS) | % Remaining (DMEM) |

|---|---|---|

| 0 | 100 | 100 |

| 24 | 85 | 72 |

| 48 | 63 | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.